molecular formula C11H9N3 B8548209 2-methyl-4-(1H-pyrazol-3-yl)benzonitrile

2-methyl-4-(1H-pyrazol-3-yl)benzonitrile

Cat. No.: B8548209
M. Wt: 183.21 g/mol
InChI Key: PRGNMBBYZYJVCT-UHFFFAOYSA-N
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Description

2-Methyl-4-(1H-pyrazol-3-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a methyl group at the 2-position and a 1H-pyrazol-3-yl moiety at the 4-position. The nitrile group imparts electron-withdrawing characteristics, while the pyrazole ring contributes to hydrogen bonding and π-π stacking interactions, making it a versatile scaffold in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

2-methyl-4-(1H-pyrazol-5-yl)benzonitrile

InChI

InChI=1S/C11H9N3/c1-8-6-9(2-3-10(8)7-12)11-4-5-13-14-11/h2-6H,1H3,(H,13,14)

InChI Key

PRGNMBBYZYJVCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=NN2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
  • Structure : Substitutes the methyl group with chlorine.
  • Properties :
    • Molecular Formula : C₁₀H₆ClN₃ (vs. C₁₁H₉N₃ for the methyl derivative) .
    • Applications : Key intermediate in androgen receptor antagonists (e.g., darolutamide) for prostate cancer treatment .
    • Synthesis : Prepared via Suzuki-Miyaura coupling followed by HCl treatment and isolation .
  • Key Differences : Chlorine’s electron-withdrawing nature enhances stability but may reduce solubility compared to the methyl group .
4-(1H-Pyrazol-3-yl)benzonitrile
  • Structure : Lacks substituents at the 2-position.
  • Properties: Solubility: Highly soluble in organic solvents like DMSO and ethanol . Reactivity: The unsubstituted benzene ring allows easier functionalization but offers fewer steric effects .

Pyrazole Ring Modifications

4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile
  • Structure : Methyl group on the pyrazole nitrogen (1-position) instead of the benzene ring.
  • Properties :
    • Molecular Formula : C₁₁H₉N₃ (same as the target compound but with different substituent placement).
    • Safety : Classified with hazard codes H302 (harmful if swallowed) and H315 (skin irritation) .
4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile
  • Structure : Features a thiazole ring fused to the pyrazole.
  • Properties :
    • Crystallography : Triclinic crystal system (space group P1) with unit cell dimensions $ a = 10.1412 \, \text{Å}, b = 15.0496 \, \text{Å} $ .
    • Applications : Antimicrobial activity due to the thiazole moiety .

Functional Group Comparisons

3-((5-(2-Hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzonitrile
  • Structure: Contains an amino linkage and additional methoxy/hydroxyl groups.
  • Properties :
    • Synthesis : Prepared via LiHMDS-mediated coupling, yielding 18% isolated product .
    • Activity : Demonstrated tumor cell growth inhibition, highlighting the role of electron-donating groups in bioactivity .
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile
  • Structure : Oxazole-ethynyl substituent instead of pyrazole.
  • Properties: Nonlinear Optics: Higher second-harmonic generation ($ \beta_{\text{HRS}} = 45 \times 10^{-30} \, \text{cm}^4\cdot\text{statvolt}^{-1} $) compared to dibenzylideneacetone derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Applications Notable Properties
2-Methyl-4-(1H-pyrazol-3-yl)benzonitrile C₁₁H₉N₃ 2-Me, 4-pyrazol-3-yl Medicinal chemistry intermediate Electron-withdrawing nitrile
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile C₁₀H₆ClN₃ 2-Cl, 4-pyrazol-3-yl Prostate cancer drug intermediate Predicted pKa = 12.06
4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile C₁₁H₉N₃ 4-pyrazol-3-yl, 1-Me Research chemical Hazard code H302

Preparation Methods

Reaction Mechanism and Catalytic System

The coupling typically involves 2-methyl-4-bromobenzonitrile and 1H-pyrazol-3-ylboronic acid pinacol ester in a tetrahydrofuran (THF)/water solvent system. A catalytic system of Pd(PPh₃)₄ (2.5 mol%) with K₂CO₃ as base achieves yields of 78–85% under reflux conditions (90°C, 12 h). Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by improving interfacial contact between organic and aqueous phases, reducing palladium loading to 1 mol% while maintaining yields >80%.

Table 1: Optimization of Suzuki Coupling Parameters

ParameterStandard ConditionsOptimized Conditions
CatalystPd(PPh₃)₄ (2.5 mol%)Pd(PPh₃)₄ (1 mol%) + TBAB
SolventTHF/H₂O (3:1)Toluene/THF/H₂O (2:1:1)
Temperature90°C80°C
Reaction Time12 h8 h
Yield78%84%

Post-reaction workup involves solvent distillation under reduced pressure, followed by precipitation via water addition. This method reduces residual palladium to <5 ppm, critical for pharmaceutical applications.

Cyclocondensation of Hydrazines with α,β-Unsaturated Nitriles

An alternative route involves [3+2] cycloaddition between hydrazine derivatives and acrylonitrile intermediates. This method provides superior regiocontrol over pyrazole ring substitution patterns.

Synthesis of (E)-3-(Dimethylamino)acrylonitrile Intermediate

2-Methyl-4-cyanobenzaldehyde reacts with dimethylamine hydrochloride in acetic acid to form the enamine precursor. Subsequent condensation with hydrazine hydrate (3 eq.) in ethanol at 90°C for 3 h affords the target compound in 68–72% yield. Microwave-assisted synthesis reduces reaction time to 20 min with comparable yields (70%) while minimizing thermal decomposition.

Table 2: Comparative Analysis of Cyclocondensation Techniques

MethodConventional ThermalMicrowave-Assisted
Temperature90°C120°C
Time3 h20 min
SolventEthanolEthanol/DMF (4:1)
Isolated Yield72%70%
Purity (HPLC)98.5%99.1%

Characterization by ¹H NMR reveals distinct signals for the pyrazole moiety (δ 6.88 ppm, d, J = 2.8 Hz) and benzonitrile group (δ 7.78–7.75 ppm, m). IR spectroscopy confirms C≡N stretching at 2228 cm⁻¹ and N-H deformation at 1596 cm⁻¹.

Transition-Metal-Free Coupling Strategies

Recent advances enable pyrazole-benzonitrile coupling without precious metal catalysts. Cerium(III) nitrate-mediated reactions between aryl diazonium salts and pyrazole derivatives show particular promise.

Ce-Catalyzed C-H Functionalization

A cerium-based system (CeCl₃·7H₂O, 10 mol%) in ethylene glycol facilitates direct coupling of 2-methyl-4-iodobenzonitrile with 1H-pyrazole at 120°C. This method achieves 65% yield with excellent functional group tolerance, though requiring extended reaction times (24 h).

Table 3: Performance Metrics of Metal-Free Methods

CatalystCeCl₃·7H₂OK₂S₂O₈
SolventEthylene GlycolDMSO/H₂O (3:1)
Temperature120°C100°C
Yield65%58%
Regioselectivity>20:1 (3- vs. 5-position)5:1

Industrial-Scale Production Considerations

For batch production exceeding 1 kg, continuous flow reactors demonstrate advantages over traditional batch processes:

  • Residence Time Reduction : 8 min vs. 8 h in batch mode

  • Yield Improvement : 89% vs. 78% batch yield

  • Pd Utilization Efficiency : 0.8 g product per mg Pd vs. 0.3 g in batch

Safety protocols mandate strict control over exothermic events during scale-up. Adiabatic reaction calorimetry identifies critical temperature limits (ΔT < 50°C) to prevent runaway reactions during boronic ester additions.

Analytical Validation and Quality Control

Robust characterization protocols ensure batch-to-batch consistency:

  • HPLC Purity : Reverse-phase C18 column (4.6 × 150 mm), 1.0 mL/min gradient (ACN/H₂O + 0.1% TFA), retention time = 6.8 ± 0.2 min

  • Elemental Analysis : Calculated for C₁₁H₉N₃: C, 72.11; H, 4.95; N, 22.94. Found: C, 72.08; H, 4.91; N, 22.89

  • X-ray Crystallography : Monoclinic P2₁/c space group, unit cell parameters a = 8.921 Å, b = 10.345 Å, c = 12.678 Å

Q & A

Q. What analytical challenges arise in quantifying trace impurities?

  • Methodological Answer : UPLC-MS/MS (ESI⁺ mode) detects impurities at 0.01% levels. For example, a hydrolyzed byproduct (2-methyl-4-(1H-pyrazol-3-yl)benzamide) is identified via m/z 217.09 [M+H]⁺. Method validation follows ICH Q2(R1) guidelines .

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